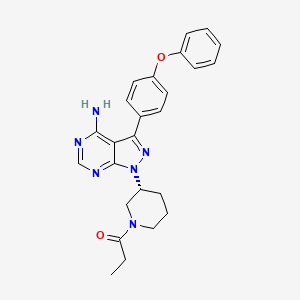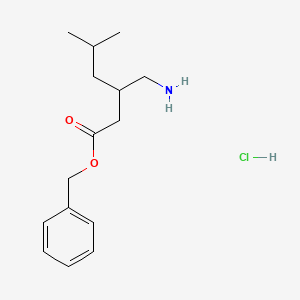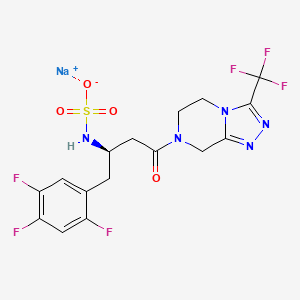
Sitagliptin N-Sulfate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitagliptin N-Sulfate (sodium salt): is a phase II metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor sitagliptin . Sitagliptin is widely used in the treatment of type 2 diabetes mellitus due to its ability to increase insulin production and decrease glucagon production by the pancreas . Sitagliptin N-Sulfate (sodium salt) is formed via sulfation and has been found in rat bile following oral administration of sitagliptin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Resolution: This method involves the reduction of enamine using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid.
Asymmetric Hydrogenation: This method involves the asymmetric hydrogenation of β-ketomide intermediates.
Industrial Production Methods: : The industrial production of sitagliptin typically involves large-scale chemical resolution and asymmetric hydrogenation processes. These methods have been refined to ensure high yield and purity while minimizing costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sitagliptin N-Sulfate (sodium salt) can undergo oxidation reactions, particularly at the sulfamate group.
Reduction: Reduction reactions can occur at the carbonyl group present in the compound.
Substitution: Nucleophilic substitution reactions can take place at the trifluoromethylated triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of sitagliptin N-Sulfate.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted derivatives at the triazole ring.
Scientific Research Applications
Chemistry
- Sitagliptin N-Sulfate (sodium salt) is used as a reference standard in analytical chemistry to study the metabolism of sitagliptin .
Biology
- It is used in biological studies to understand the metabolic pathways and the role of sulfation in drug metabolism .
Medicine
- Sitagliptin N-Sulfate (sodium salt) is studied for its potential therapeutic effects and its role in the pharmacokinetics of sitagliptin .
Industry
Mechanism of Action
Sitagliptin N-Sulfate (sodium salt) exerts its effects by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4) . This inhibition slows the inactivation of incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretins enhance the glucose-dependent insulin response and suppress the glucagon response, thereby improving glycemic control .
Comparison with Similar Compounds
Similar Compounds
Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Uniqueness
Properties
IUPAC Name |
sodium;N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O4S.Na/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22;/h4,6,9,25H,1-3,5,7H2,(H,29,30,31);/q;+1/p-1/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMJQXVEWOAVBS-SBSPUUFOSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N5NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
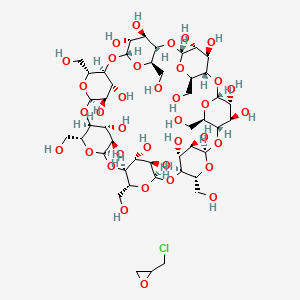
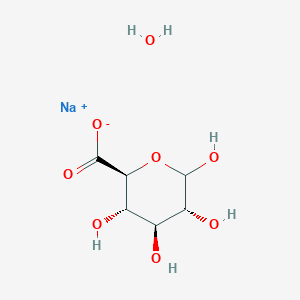



![2-(1-benzylpyrazol-4-yl)oxy-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8084114.png)
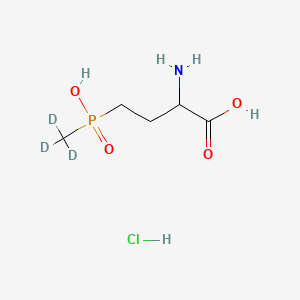
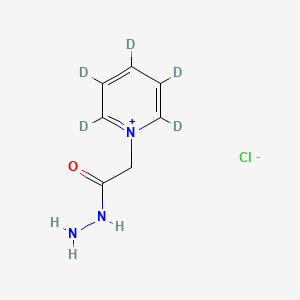
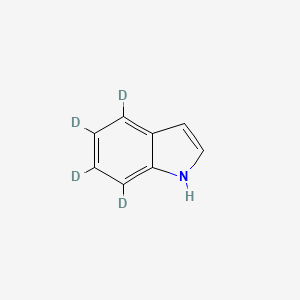
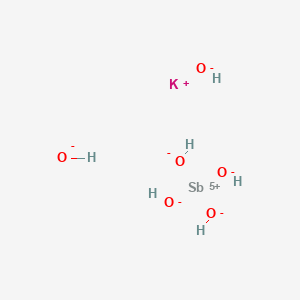
![5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8084140.png)

